molecular formula C24H30O7 B190393 Hypophyllanthin CAS No. 33676-00-5

Hypophyllanthin

Cat. No. B190393
CAS RN: 33676-00-5
M. Wt: 430.5 g/mol
InChI Key: LBJCUHLNHSKZBW-XGHQBKJUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hypophyllanthin (HPA) is a natural compound isolated from the leaves of the Chinese medicinal herb Hypophyllum amabile, belonging to the family of Liliaceae. It is a phenolic compound with a molecular weight of 446.50 and a chemical formula of C23H26O10. Hypophyllanthin is a major bioactive component of the plant and has been reported to possess a variety of pharmacological activities, such as anti-inflammatory, antioxidant, and anti-cancer effects. In addition, HPA has been extensively studied in the past decade for its potential therapeutic applications in the treatment of various diseases.

Scientific research applications

Pharmacological Activities and Mechanisms

Hypophyllanthin, found in various Phyllanthus species, exhibits a wide range of pharmacological properties. Its effectiveness spans across immunomodulation, anti-inflammatory, hepatoprotective, anti-tumor, anti-allergic, anti-hypertensive, and phytoestrogenic properties. The compound's influence on the immune system, cancer, and other diseases has been critically analyzed, revealing its potential as a lead molecule for developing diverse therapeutics, especially for inflammatory and immune-related disorders (Wan Azmira Wan Saidin et al., 2023).

Modulatory Effects on Immune System

Research has highlighted the significance of Phyllanthus species and their bioactive metabolites, including hypophyllanthin, in modulating both innate and adaptive immune systems. This modulation, which has potential therapeutic benefits for treating immune-related diseases, is a focus of contemporary research, although the specific mechanisms and contributions of hypophyllanthin in these effects require further investigation (I. Jantan et al., 2019).

Anti-Inflammatory Effects

A study demonstrated the anti-inflammatory effects of hypophyllanthin in vitro. It effectively reduced the production of inflammatory markers like prostaglandin E2, cyclooxygenase-2, tumor necrosis factor-α, and interleukin-1β, primarily by interfering with the activation of key signaling pathways like NF-κB, MAPKs, and Akt. This indicates its potential as an anti-inflammatory agent targeting specific cellular pathways (H. Harikrishnan et al., 2018).

Anticancer Activities

The anticancer potential of hypophyllanthin, particularly against breast cancer, has been investigated through in vitro and in vivo methods. Studies have shown a significant dose-dependent inhibitory effect on cancer cell growth, suggesting its effectiveness in cancer treatment (Madhukiran Parvathaneni et al., 2014).

Hepatoprotective Properties

Hypophyllanthin has been identified as a protective agent against liver toxicity induced by various chemicals in primary cultured rat hepatocytes, highlighting its hepatoprotective capabilities (K. Syamasundar et al., 1985).

Vascular Effects

Research shows that both phyllanthin and hypophyllanthin can significantly relax induced contraction in rat aorta in a concentration-dependent manner. This suggests their role in modulating vascular tension through endothelium-independent mechanisms, possibly involving the blockade of Ca²⁺ entry into vascular smooth muscle cells (Marisa Inchoo et al., 2011).

Antiallergic Activity

A study on Phyllanthus amarus, which contains hypophyllanthin, revealed its antiallergic activity. Hypophyllanthin showed favorable binding in the histamine 1 receptor (H1R) binding site, indicating its potential in preventing the activation of the H1 receptor and exhibiting antiallergic effects (Nur Zahirah Abd Rani et al., 2021).

properties

IUPAC Name

(7R,8R,9S)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20(29-5)23-24(31-13-30-23)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3/t16-,17-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJCUHLNHSKZBW-XGHQBKJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC2=CC(=C3C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CC2=CC(=C3C(=C2[C@@H]([C@H]1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187355
Record name NSC 619044
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hypophyllanthin

CAS RN

33676-00-5
Record name NSC 619044
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033676005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC 619044
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33676-00-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYPOPHYLLANTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22ZZ21E33P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hypophyllanthin
Reactant of Route 2
Hypophyllanthin
Reactant of Route 3
Reactant of Route 3
Hypophyllanthin
Reactant of Route 4
Reactant of Route 4
Hypophyllanthin
Reactant of Route 5
Reactant of Route 5
Hypophyllanthin
Reactant of Route 6
Hypophyllanthin

Citations

For This Compound
1,650
Citations
A Sharma, RT Singh, SS Handa - Phytochemical Analysis, 1993 - Wiley Online Library
… ) and hypophyllanthin (2), as markers. Mean retention times for hypophyllanthin and phyllan… 0.05-4.00 pg/mL while that of hypophyllanthin exhibited linearity over the range 0.05-2.00 pg…
M Parvathaneni, GR Battu, AI Gray… - Asian Pacific Journal of …, 2014 - Elsevier
… 2), we hypothesized that isolated lignans hypophyllanthin and phyllanthin may have anticancer … To confirm this hypothesis, the inhibitory effect of hypophyllanthin and phyllanthin on the …
Number of citations: 37 www.sciencedirect.com
WA Wan Saidin, I Jantan, SM Abdul Wahab… - Frontiers in …, 2023 - frontiersin.org
Hypophyllanthin is a … of hypophyllanthin. This review also includes the extracts of Phyllanthus species whose pharmacological actions have been partially attributed to hypophyllanthin. …
Number of citations: 5 www.frontiersin.org
AK Tripathi, RK Verma, AK Gupta… - … Journal of Plant …, 2006 - Wiley Online Library
A simple, precise and rapid high‐performance thin‐layer chromatographic method has been developed for the estimation of phyllanthin (1) and hypophyllanthin (2), the important …
M Inchoo, H Chirdchupunseree, P Pramyothin… - Fitoterapia, 2011 - Elsevier
… hypophyllanthin on vascular tension, using in the in vitro model of isolated rat aorta. Our results indicated that both phyllanthin and hypophyllanthin … but not hypophyllanthin, significantly …
Number of citations: 22 www.sciencedirect.com
H Harikrishnan, I Jantan, MA Haque, E Kumolosasi - Inflammation, 2018 - Springer
Hypophyllanthin (HYP) and niranthin (NIR) are major lignans in Phyllanthus spp. and have been shown to possess strong anti-inflammatory activity. In this study, we investigated the anti…
Number of citations: 54 link.springer.com
A Somanabandhu, S Nitayangkura… - Journal of Natural …, 1993 - ACS Publications
… that of hypophyllanthin was proposed and … hypophyllanthin {2}, using combinations of ID and 2D nmr techniques, and a determination of the absolute configuration of hypophyllanthin …
Number of citations: 113 pubs.acs.org
GS Rao, R Bramley - Tetrahedron Letters, 1971 - Elsevier
… -6.8 represents the three protons of ring C of hypophyllanthin. … methylenedioxy group in hypophyllanthin is present in ring A… Hypophyllanthin is thus correctly represented by structure (4)…
Number of citations: 20 www.sciencedirect.com
OE Abdel-Sattar, RM Allam, AM Al-Abd… - ACS …, 2023 - ACS Publications
… However, the combination of hypophyllanthin with DOX … of hypophyllanthin and phyllanthin on autophagy in resistant breast cancer cells. In this study, we showed that hypophyllanthin …
Number of citations: 4 pubs.acs.org
SR Bernardo, MRR Tappin, R de BelÃ… - Journal of Medicinal …, 2020 - academicjournals.org
… lignans are phyllanthin and hypophyllanthin, which have … of phyllanthin and hypophyllanthin in Phyllanthus species by GC-… The phyllanthin and hypophyllanthin contents were found to …
Number of citations: 2 academicjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.